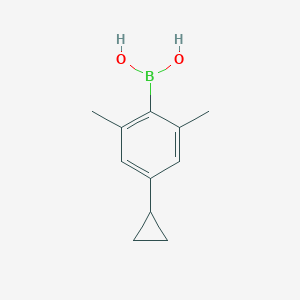
(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C11H15BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with cyclopropyl and dimethyl groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2,6-dimethylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across an unsaturated bond to yield the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs scalable hydroboration techniques. These methods are optimized for large-scale synthesis, ensuring consistent quality and purity of the final product .
化学反应分析
Types of Reactions
(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Substituting Agents: Various nucleophiles for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From substitution reactions.
科学研究应用
(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Explored for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of (4-Cyclopropyl-2,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- 2,6-Dimethylphenylboronic Acid
- 2,6-Dimethylbenzeneboronic Acid
- 2,6-Xyleneboronic Acid
- 2,6-Xylylboronic Acid
Uniqueness
(4-Cyclopropyl-2,6-dimethylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
属性
分子式 |
C11H15BO2 |
|---|---|
分子量 |
190.05 g/mol |
IUPAC 名称 |
(4-cyclopropyl-2,6-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO2/c1-7-5-10(9-3-4-9)6-8(2)11(7)12(13)14/h5-6,9,13-14H,3-4H2,1-2H3 |
InChI 键 |
DKTGQGNCUVMKIV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1C)C2CC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















